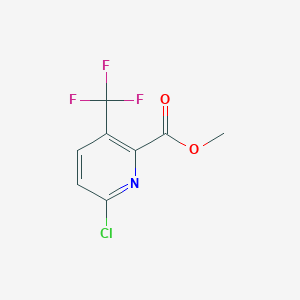

Methyl 6-chloro-3-(trifluoromethyl)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-4(8(10,11)12)2-3-5(9)13-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUOSHQHVKPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: NMR Characterization of Methyl 6-chloro-3-(trifluoromethyl)picolinate

The following technical guide details the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Methyl 6-chloro-3-(trifluoromethyl)picolinate . This analysis is designed for researchers in medicinal chemistry and agrochemical synthesis, where this compound serves as a critical halogenated pyridine building block.

Executive Summary & Molecular Architecture

This compound (CAS: 1416354-40-9) is a highly functionalized pyridine derivative. Its structure is defined by a 2,3,6-substitution pattern, creating a distinct electronic environment that significantly influences its NMR signature.

-

Electronic Features:

-

C2 (Ester): Electron-withdrawing group (EWG), deshielding adjacent nuclei.

-

C3 (Trifluoromethyl): Strong EWG with significant inductive effects (

) and magnetic anisotropy; introduces C-F coupling. -

C6 (Chlorine): Inductive withdrawing (

) but mesomeric donating (

-

-

Symmetry: The molecule is asymmetric, resulting in distinct signals for all protons and carbons.

Molecular Structure & Numbering

The IUPAC numbering assigns the nitrogen as position 1, the ester at position 2, the trifluoromethyl at position 3, and the chlorine at position 6.

Figure 1: Connectivity and substitution pattern of the target compound.

1H NMR Spectroscopy Analysis

The proton NMR spectrum is characterized by a simple but diagnostic pattern: a singlet for the methyl ester and an AB system (two doublets) for the aromatic protons at positions 4 and 5.

Experimental Protocol

-

Solvent: Chloroform-d (

) is the standard solvent. Dimethyl sulfoxide- -

Frequency: 400 MHz or higher is recommended to clearly resolve the ortho coupling.

Spectral Assignments[1][4][5][6][7][8][9]

| Signal | Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Analysis |

| A | 8.05 – 8.15 | Doublet (d) | 1H | H-4 | Deshielded by the adjacent | |

| B | 7.55 – 7.65 | Doublet (d) | 1H | H-5 | Ortho to Chlorine. Less deshielded than H-4. Shows roof effect with H-4. | |

| C | 4.00 – 4.05 | Singlet (s) | 3H | - | -OCH3 | Characteristic methyl ester singlet. |

Mechanistic Insight: The AB System

Protons H4 and H5 are vicinal (adjacent). In 2,3,6-substituted pyridines, the coupling constant

-

H4 (Position 4): This proton is located between the strongly electron-withdrawing

group and the H5 proton. The combined inductive effect of the ring nitrogen, the ester at C2, and the -

H5 (Position 5): Located adjacent to the Chlorine. While Chlorine is electronegative, its resonance donor ability (

) dampens the deshielding effect compared to the

13C NMR Spectroscopy Analysis

The carbon spectrum is complex due to Carbon-Fluorine (C-F) coupling , which splits signals associated with C3 and the

Experimental Protocol

-

Decoupling: Proton-decoupled (

) mode. -

Scans: High scan count (1000+) required to resolve the quartets of the quaternary carbons.

Spectral Assignments & C-F Coupling

| Carbon | Shift ( | Multiplicity | Coupling ( | Assignment |

| C=O | 163.0 – 164.5 | Singlet | - | Ester Carbonyl |

| C6 | 152.0 – 154.0 | Singlet | - | C-Cl (Quaternary) |

| C2 | 145.0 – 148.0 | Quartet (weak) | C-COOMe (Quaternary) | |

| H-C4 | 135.0 – 138.0 | Quartet | Aromatic CH (Ortho to | |

| H-C5 | 126.0 – 128.0 | Singlet | - | Aromatic CH (Meta to |

| C3 | 124.0 – 128.0 | Quartet | C- | |

| CF3 | 120.0 – 123.0 | Quartet | Trifluoromethyl group | |

| OCH3 | 53.0 – 54.0 | Singlet | - | Methoxy Carbon |

Key Diagnostic Feature: The C-F Splitting Tree

The

-

(Direct): The

- (Geminal): The ring carbon C3 appears as a distinct quartet (~32 Hz).

- (Vicinal): C2 and C4 often show smaller quartets (~3-5 Hz), broadening the base of the peaks.

Figure 2: C-F Coupling hierarchy observed in the 13C NMR spectrum.

19F NMR (Validation)

While 1H and 13C are standard, 19F NMR is the fastest validation method for this compound.

-

Signal: Single sharp singlet.

-

Shift:

ppm (referenced to -

Purity Check: The presence of a single peak confirms the integrity of the

group and absence of regioisomers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70700297, this compound. Retrieved January 30, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for pyridine coupling constants and substituent effects).[2]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 6-chloro-3-(trifluoromethyl)picolinate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 6-chloro-3-(trifluoromethyl)picolinate, a key intermediate in the synthesis of agrochemicals.[1] Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core principles of its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering both theoretical insights and practical, field-proven protocols.

Introduction: Compound Profile

This compound is a halogenated pyridine derivative with the following key identifiers:

| Property | Value | Source |

| CAS Number | 1416354-40-9 | [2] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [2] |

| Molecular Weight | 239.58 g/mol | [1][2] |

Understanding the mass spectrometric behavior of this molecule is crucial for its identification, quantification, and quality control in various matrices. This guide will explore its predicted fragmentation patterns under electron ionization (EI) and the parameters for its sensitive detection using tandem mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The following protocol provides a starting point for method development.

Experimental Protocol: GC-MS

Sample Preparation:

-

Standard Solution Preparation: Prepare a stock solution of 1 mg/mL this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis in a complex matrix (e.g., reaction mixture), a liquid-liquid extraction is recommended. Dilute the sample in water and extract with an equal volume of ethyl acetate. The organic layer can then be directly analyzed.[3]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977 MS or equivalent.

-

Injector: Split/splitless inlet at 280°C with a 1 µL injection volume in splitless mode.[4]

-

Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[5]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Predicted Electron Ionization (EI) Fragmentation

Due to the absence of a publicly available experimental mass spectrum, the following fragmentation pattern for this compound is predicted based on established principles of mass spectrometry for aromatic, chlorinated, and ester-containing compounds.[6][7][8]

The initial step in EI-MS is the formation of a molecular ion (M⁺˙) by the removal of an electron.[8] Given the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion is expected, with the M⁺˙ peak at m/z 239 (containing ³⁵Cl) and an M+2 peak at m/z 241 (containing ³⁷Cl) in an approximate 3:1 ratio.

Table of Predicted Key Fragment Ions:

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |

| 239 | [C₈H₅³⁵ClF₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 208 | [C₇H₅³⁵ClF₃N]⁺˙ | Loss of a methoxy radical (•OCH₃) |

| 180 | [C₇H₅³⁵ClF₃]⁺˙ | Loss of carbon monoxide (CO) from the m/z 208 fragment |

| 170 | [C₇H₂³⁵ClF₂NO]⁺˙ | Loss of a trifluoromethyl radical (•CF₃) |

| 142 | [C₆H₂³⁵ClF₂N]⁺˙ | Loss of carbon monoxide (CO) from the m/z 170 fragment |

| 111 | [C₄H₂³⁵ClN]⁺˙ | Fragmentation of the pyridine ring |

| 69 | [CF₃]⁺ | Formation of the trifluoromethyl cation |

Interpretation of the Fragmentation Pathway

The fragmentation of the this compound molecular ion is driven by the stability of the resulting fragments. The initial loss of the methoxy radical (•OCH₃) from the ester group is a common fragmentation pathway for methyl esters, leading to the formation of an acylium ion at m/z 208.[7] This acylium ion can then lose a neutral molecule of carbon monoxide to form the fragment at m/z 180.

Another significant fragmentation pathway is the cleavage of the C-C bond between the trifluoromethyl group and the pyridine ring, resulting in the loss of a trifluoromethyl radical (•CF₃) and the formation of the ion at m/z 170. This is a common fragmentation for compounds containing a trifluoromethyl group on an aromatic ring.[6] The subsequent loss of carbon monoxide from this fragment would yield the ion at m/z 142.

The pyridine ring itself can undergo fragmentation, leading to smaller, stable ions such as the one observed at m/z 111. The presence of a peak at m/z 69 would be a strong indicator of the trifluoromethyl group, as the [CF₃]⁺ cation is a very stable species.

Visualization of the Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.

Experimental Protocol: LC-MS/MS

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol. Perform serial dilutions in a 50:50 mixture of water and methanol to prepare calibration standards.

-

Matrix Samples: For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is highly effective.[9]

-

To 10 g of a homogenized sample, add 10 mL of acetonitrile and shake vigorously.

-

Add a salt mixture (e.g., MgSO₄ and NaCl) and centrifuge.

-

The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent.

-

The final extract should be diluted in the initial mobile phase conditions before injection.

-

Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

-

Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).[10]

-

Mobile Phase:

-

A: Water with 0.1% formic acid.[10]

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

IonSpray Voltage: 5500 V.

-

Source Temperature: 500°C.

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): m/z 240 [M+H]⁺

-

Product Ions (Q3): Transitions to be optimized based on experimental fragmentation. Likely product ions would correspond to the major fragments observed in the predicted EI spectrum (e.g., m/z 208 and 180).

-

-

Rationale for LC-MS/MS Method Development

The use of a C18 column provides excellent retention and separation for moderately polar compounds like this compound. The addition of formic acid to the mobile phase promotes protonation of the analyte, leading to a strong [M+H]⁺ signal in positive ion ESI.[11] Tandem mass spectrometry in MRM mode allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. While an experimental mass spectrum is not publicly available, the predicted fragmentation pattern, based on established chemical principles, offers a solid foundation for its identification. The detailed GC-MS and LC-MS/MS protocols serve as robust starting points for method development, enabling researchers and analytical professionals to confidently analyze this important chemical intermediate.

References

-

Christie, W. W., Brechany, E. Y., Jie, M. S., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry, 20(10), 629-635.

-

BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Retrieved from BenchChem.

-

Gauthier, K., et al. (2020). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. MethodsX, 7, 101085.

-

BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from BenchChem.

-

Wang, J. (2017). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. American Journal of Analytical Chemistry, 8, 591-600.

-

Creative Proteomics. (n.d.). Electron Ionization. Retrieved from Creative Proteomics.

-

de Souza, M. V. N., & de Almeida, M. V. (2022). Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard. Talanta, 240, 123161.

-

LibreTexts. (2021). 2.1: Introduction to Mass Spectrometry. Retrieved from Chemistry LibreTexts.

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from Wikipedia.

-

MySkinRecipes. (n.d.). Methyl 6-chloro-5-(trifluoromethyl)picolinate. Retrieved from MySkinRecipes.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.

-

Watson, D. G. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International.

-

PubChem. (n.d.). Methyl 6-chloro-5-(chloromethyl)picolinate. Retrieved from PubChem.

-

Guidechem. (n.d.). Methyl 6-chloro-5-(trifluoroMethyl)picolinate (CAS No. 1211518-35-2) SDS. Retrieved from Guidechem.

-

ISIC-EPFL. (n.d.). Mass Spectrometry database online. Retrieved from The ISIC-EPFL mstoolbox.

-

Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube.

-

NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from NIST.

-

ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.

-

Li, Y., et al. (2021). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 26(11), 3185.

-

Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents. Retrieved from Sigma-Aldrich.

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder Department of Chemistry.

-

LookChem. (n.d.). This compound. Retrieved from LookChem.

-

MassBank. (2023, April 27). Pydiflumetofen. Retrieved from MassBank Europe.

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich.

-

Lehotay, S. J. (2007). Quick, Easy, Cheap, Effective, Rugged, and Safe Approach for Determining Pesticide Residues. In Pesticide Protocols (pp. 239-261). Humana Press.

-

Thermo Fisher Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from Thermo Fisher Scientific.

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from Chemguide.

-

Al-Anber, M. A., & Al-Anber, Z. A. (2018). A study on microwave removal of pyridine from wastewater. Water Science and Technology, 77(1), 226-235.

-

Semantic Scholar. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Retrieved from Semantic Scholar.

-

Archipel UQAM. (2014). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from Archipel, l'archive de publications électroniques de l'UQAM.

Sources

- 1. Methyl 6-chloro-5-(trifluoromethyl)picolinate [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cromlab-instruments.es [cromlab-instruments.es]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methyl 6-chloro-3-(trifluoromethyl)picolinate mechanism of action

Technical Whitepaper: Methyl 6-chloro-3-(trifluoromethyl)picolinate Subtitle: Synthetic Utility, Chemical Reactivity, and Downstream Biological Mechanism of Action

Executive Summary

This compound (CAS 1416354-40-9) is a privileged heterocyclic scaffold primarily utilized in the discovery and synthesis of synthetic auxin herbicides (HRAC Group 4) and, to a lesser extent, pharmaceutical kinase inhibitors.[1]

This compound serves as a critical "electrophilic handle." Its value lies in the orthogonal reactivity of its functional groups: the 6-chloro substituent allows for regioselective cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl tails, while the 3-trifluoromethyl group provides metabolic stability and lipophilicity, modulating the binding affinity of the final molecule to the TIR1/AFB5 auxin receptors.

This guide details the chemical mechanism of its utilization (synthesis) and the biological mechanism of the active agents derived from it.

Part 1: Chemical Architecture & Reactivity Profile

The molecule’s utility is dictated by its electronic structure. The pyridine ring is electron-deficient, activated by both the nitrogen heteroatom and the electron-withdrawing trifluoromethyl (

Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 239.58 g/mol | Low MW allows for "Lead-Like" derivatization |

| LogP (Calc) | ~2.9 | Moderate lipophilicity; |

| Key Electrophile | C6-Chlorine | Site of Nucleophilic Aromatic Substitution ( |

| Key Pharmacophore | 3-Trifluoromethyl | Bioisostere for Chloride; enhances metabolic stability |

The "Chemical Mechanism": Regioselective Functionalization

The primary "mechanism" of this molecule is its role as a substrate in transition-metal-catalyzed cross-couplings. The 6-position is highly activated for oxidative addition by palladium catalysts due to the inductive effect of the pyridine nitrogen.

Reactivity Hierarchy:

-

C6-Chlorine: Most reactive. Undergoes Suzuki, Stille, or Negishi couplings to attach the "auxin tail" (typically a substituted phenyl or heterocycle).

-

C2-Ester: Moderately reactive. Hydrolyzed after coupling to reveal the free carboxylic acid (essential for auxin activity).

-

C3-Trifluoromethyl: Inert. Remains to block metabolic oxidation and improve receptor fit.

Part 2: Synthetic Workflow (Experimental Protocol)

The following protocol describes the standard industry workflow for converting this scaffold into a bioactive 6-aryl-picolinate auxin mimic .

Workflow Diagram (DOT Visualization)

Figure 1: Synthetic workflow converting the scaffold into a bioactive auxin mimic via Suzuki coupling and hydrolysis.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To substitute the 6-chloro group with an aryl moiety (e.g., 4-chloro-2-fluoro-3-methoxyphenyl).

-

Reagents:

-

Scaffold: this compound (1.0 eq).

-

Coupling Partner: Aryl boronic acid (1.1 eq).

-

Catalyst:

(0.05 eq). -

Base:

(2.0 M aqueous solution, 3.0 eq). -

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Charge a reaction vial with the scaffold, aryl boronic acid, and Pd catalyst under an inert atmosphere (

or Ar). -

Add degassed 1,4-dioxane and aqueous

. -

Heat the mixture to 85°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride (

~239). -

Workup: Cool to RT, dilute with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

-

Validation:

-

The product should show the loss of the C-Cl signal and the appearance of aryl protons in

-NMR.

-

Part 3: Downstream Biological Mechanism of Action

Once the scaffold is derivatized and hydrolyzed to the free acid, the resulting molecule functions as a Synthetic Auxin (Group 4 Herbicide) .

Target: The TIR1/AFB5 Receptor Complex

Unlike early auxins (e.g., 2,4-D) which bind primarily to TIR1, picolinate auxins derived from this scaffold often show high affinity for the AFB5 (Auxin Signaling F-Box 5) homolog. This distinct binding profile contributes to their efficacy against resistant weeds.

The Signaling Cascade

-

Uptake: The lipophilic ester (prodrug) penetrates the plant cuticle. Inside the cell, esterases cleave the methyl ester, releasing the active acid.

-

Receptor Binding: The molecule acts as a "molecular glue," bridging the gap between the E3 ubiquitin ligase complex (

) and the transcriptional repressor proteins (Aux/IAA). -

Ubiquitination: The binding stabilizes the interaction, leading to the ubiquitination of the Aux/IAA repressors.

-

Degradation: The 26S proteasome degrades the ubiquitinated repressors.

-

Gene Activation: With the repressors removed, Auxin Response Factors (ARFs) initiate the transcription of growth genes (e.g., ACS for ethylene production).

-

Physiological Collapse: Uncontrolled cell elongation, epinasty (twisting), and tissue necrosis lead to plant death.

Mechanism Visualization (DOT)

Figure 2: The biological cascade triggered by the active metabolite of the scaffold.

Part 4: Why the 3-Trifluoromethyl Group Matters

In drug design, replacing a Chlorine (as seen in Clopyralid or Halauxifen) with a Trifluoromethyl group at position 3 is a strategic "Scaffold Hop."

-

Metabolic Blockade: The

bond is stronger than the -

Selectivity: The steric bulk of

is larger than Cl. This alters the fit within the auxin-binding pocket, potentially shifting selectivity toward AFB5 over TIR1, which correlates with higher potency against broadleaf weeds and reduced resistance cross-reactivity.

References

-

Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl (Arylex™ active), the first member of a new structural class of synthetic auxin herbicides.Bioorganic & Medicinal Chemistry, 24(3), 362-371.

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[2]Pest Management Science , 66(2), 113-120.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70700297, Methyl 6-chloro-3-(trifluoromethyl)

-

Calderón Villalobos, L. I., et al. (2012). A Combinatorial TIR1/AFB-Aux/IAA Co-Receptor System for Differential Sensing of Auxin.

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 6-chloro-3-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 6-chloro-3-(trifluoromethyl)picolinate is a key heterocyclic building block in the synthesis of novel agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl moiety, and a methyl ester on a pyridine ring, imparts specific reactivity and properties that are crucial for its application in drug discovery and development. The trifluoromethyl group, in particular, is often introduced to enhance metabolic stability, binding affinity, and bioavailability of target molecules.

The robust and reliable use of this compound in multi-step syntheses necessitates a thorough understanding of its chemical stability and the optimal conditions for its storage. Degradation of this starting material can lead to the formation of impurities that may compromise the yield and purity of subsequent synthetic intermediates and, ultimately, the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, potential degradation pathways, and detailed protocols for its appropriate storage and handling.

Chemical Profile and Inherent Stability

The stability of this compound is governed by the interplay of its constituent functional groups. The pyridine ring itself is relatively stable, but the substituents significantly influence its reactivity and susceptibility to degradation.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃NO₂ | PubChem |

| Molecular Weight | 239.58 g/mol | PubChem |

| Appearance | White to off-white solid | Typical supplier data |

| Melting Point | Not reported | PubChem |

The primary sites for potential degradation are the methyl ester and the chloro- and trifluoromethyl-substituted pyridine ring.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated under various stress conditions. These are critical to consider for both storage and in-process stability during chemical reactions.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield the carboxylate and methanol.

The presence of the electron-withdrawing trifluoromethyl group is expected to significantly accelerate the rate of hydrolysis compared to unsubstituted esters.[1] This is due to the inductive effect of the CF₃ group, which increases the electrophilicity of the carbonyl carbon.

A potential secondary hydrolytic pathway could involve the hydrolysis of the trifluoromethyl group itself, although this typically requires more forcing conditions.[2][3]

Caption: Potential hydrolytic degradation pathways of this compound.

Photodegradation

Pyridine and its derivatives can undergo photodegradation upon exposure to UV light. The presence of a chloro substituent may make the molecule more susceptible to photolytic cleavage. Studies on other chloropyridine compounds have shown that they can degrade in aqueous solutions under photolytic conditions, leading to a variety of intermediate products.[4]

The primary mechanism of photodegradation may involve the homolytic cleavage of the C-Cl bond to generate a pyridyl radical, which can then undergo further reactions.

Caption: Experimental workflow for photostability testing according to ICH guidelines.[5][6][7][8][9]

Thermal Degradation

While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to decomposition. The thermal degradation of pyridine compounds can be complex, often involving radical pathways.[10][11][12] For this compound, decarboxylation or other fragmentation pathways could be initiated at high temperatures.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | To minimize the rate of potential hydrolytic and thermal degradation. |

| Light | Store in a tightly sealed, opaque container, protected from light. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation and reaction with atmospheric moisture. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Testing

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[13][14][15][16]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105 °C for 48 hours. Also, reflux a solution of the compound for 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][9] A dark control should be run in parallel.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

-

Use a photodiode array (PDA) detector to monitor for peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which will aid in their structural elucidation.

-

Caption: A logical workflow for conducting a forced degradation study.

Conclusion

This compound is a valuable but potentially labile chemical intermediate. A comprehensive understanding of its stability profile is paramount for its effective use in research and development. The primary degradation pathways are likely to be hydrolysis of the methyl ester, particularly accelerated by the electron-withdrawing trifluoromethyl group, and photodegradation. By adhering to the recommended storage and handling conditions and by performing thorough stability testing as outlined in this guide, researchers can ensure the integrity of this important building block and the reliability of their synthetic endeavors.

References

-

Ikhazuangbe, P.M.O., & Adama, K.K. (2021). Experimental Investigation of the Kinetics and Thermodynamics of the Production of Methanol from the Hydrolysis of Methyl Acetate Catalyzed with Hydrochloric Acid. ResearchGate. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. [Link]

-

Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

-

OSHA. (n.d.). Pyridine. OSHA. [Link]

-

Kopinke, F.-D., et al. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability, 94(4), 738-745. [Link]

-

Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 645-648. [Link]

-

Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]

-

Gan, J., et al. (2005). Dechlorination of Chloropicrin and 1,3-Dichloropropene by Hydrogen Sulfide Species: Redox and Nucleophilic Substitution Reactions. Journal of Agricultural and Food Chemistry, 53(24), 9477-9482. [Link]

-

ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

-

Shoko, T. (1981). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]

-

Rawat, A., & Ghuge, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 8(3), 208-221. [Link]

-

Ben-Daat, H., et al. (2019). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 48(2), 517-525. [Link]

-

Arvin, K. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: Aspects and directions for use. ResearchGate. [Link]

-

Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1935-1941. [Link]

-

Butler, A. R., & Robertson, I. H. (1982). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 447-450. [Link]

-

Li, M., et al. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Foods, 11(20), 3241. [Link]

-

Bureau of Indian Standards. (1976). IS 8058: Pyridine, Specification. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

Knight, D. A., et al. (2016). Kinetic Analysis of the Hydrolysis of Methyl Parathion Using Citrate-Stabilized 10 Nm Gold Nanoparticles. Chemosphere, 144, 1021-1027. [Link]

-

Reddy, G. S., et al. (2016). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters, 18(1), 114-117. [Link]

-

Ben-Daat, H., et al. (2019). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 48(2), 517-525. [Link]

-

Pradeep, T., et al. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. The Journal of Physical Chemistry C, 116(3), 2216-2224. [Link]

-

Walker, J. F., & Wilson, A. C. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]

-

Sarwa, K. K., et al. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

-

Li, J., et al. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules, 28(14), 5396. [Link]

-

Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. [Link]

-

Kumar, A., et al. (2022). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. Scientific Reports, 12(1), 5183. [Link]

-

Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]

-

Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. ikev.org [ikev.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 12. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. biomedres.us [biomedres.us]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. onyxipca.com [onyxipca.com]

Methodological & Application

The Strategic Role of Methyl 6-chloro-3-(trifluoromethyl)picolinate in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-3-(trifluoromethyl)picolinate has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of reactive sites and physicochemical properties conferred by its trifluoromethyl and chloro substituents. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the development of novel therapeutic agents. Detailed protocols for its synthesis and its utilization in key chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, are presented. The causality behind experimental choices is elucidated, providing researchers with the foundational knowledge to effectively incorporate this versatile intermediate into their drug discovery programs.

Introduction: The Significance of Fluorinated Pyridines in Drug Design

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into drug candidates has become a cornerstone of modern medicinal chemistry. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a pyridine scaffold, a common motif in pharmaceuticals, the resulting trifluoromethylpyridines become highly valuable intermediates.

This compound, with its distinct substitution pattern, offers medicinal chemists a powerful tool for molecular elaboration. The ester at the 2-position provides a handle for amide bond formation, a ubiquitous linkage in drug molecules. The chlorine atom at the 6-position is a versatile reactive site, amenable to nucleophilic displacement and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen activates the chloro-substituent towards these transformations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C8H5ClF3NO2 | PubChem |

| Molecular Weight | 239.58 g/mol | PubChem |

| Appearance | White to off-white solid | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | --- |

Synthesis of this compound: A Plausible Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible multi-step synthesis can be devised based on established chemical transformations of pyridine derivatives. A potential route starts from the commercially available 2,5-dichloro-3-(trifluoromethyl)pyridine.

Workflow for the Synthesis of this compound

Application Notes and Protocols for Methyl 6-chloro-3-(trifluoromethyl)picolinate in Agrochemical Synthesis

Introduction: The Strategic Importance of the Picolinate Scaffold in Modern Agrochemicals

Methyl 6-chloro-3-(trifluoromethyl)picolinate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced agrochemicals. The trifluoromethyl group (-CF3) imparts increased metabolic stability and lipophilicity, enhancing the bioavailability and efficacy of the final active ingredient. The chloro and methyl ester functionalities provide reactive handles for further chemical modifications, making this compound a versatile precursor for a range of pesticidal molecules. While not typically applied directly as a herbicide, its structural motifs are integral to a class of potent synthetic auxin herbicides. This guide provides detailed protocols and the underlying scientific rationale for utilizing this compound in the synthesis of next-generation herbicidal compounds.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃NO₂ | PubChem[1] |

| Molecular Weight | 239.58 g/mol | PubChem[1] |

| IUPAC Name | methyl 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | PubChem[1] |

| CAS Number | 1416354-40-9 | PubChem[1] |

Core Application: Synthesis of a Model Synthetic Auxin Herbicide

Picolinic acid derivatives are a significant class of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species. The following sections detail a representative synthetic pathway to a herbicidally active picolinic acid derivative from this compound.

Mechanism of Action: Synthetic Auxins

Synthetic auxin herbicides act by binding to and activating auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes. The subsequent disruption of normal hormonal balance causes a cascade of detrimental physiological effects, including epinasty, stem swelling, and ultimately, plant death. Picolinate-based herbicides are particularly effective against broadleaf weeds.[2][3]

Caption: Mechanism of action of synthetic auxin herbicides.

Experimental Protocols: From Intermediate to Active Ingredient

This section provides a detailed, step-by-step protocol for a plausible two-step synthesis of a herbicidally active 6-aryl-picolinic acid derivative from this compound. This synthetic approach is based on established cross-coupling and hydrolysis reactions prevalent in agrochemical research.

Workflow for Synthesis

Caption: Synthetic workflow from intermediate to active herbicide.

Step 1: Suzuki Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In this step, the chlorine atom at the 6-position of the picolinate is replaced with an aryl group, a common feature in many synthetic auxin herbicides. This reaction is catalyzed by a palladium complex and requires a base.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Nitrogen gas supply

-

Standard reflux apparatus with condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the flask.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 6-aryl-3-(trifluoromethyl)picolinate.

Step 2: Saponification to the Active Picolinic Acid

Rationale: The methyl ester of the coupled product is a pro-herbicide. Saponification (base-catalyzed hydrolysis) of the ester to the corresponding carboxylic acid is necessary to yield the active herbicidal compound. The carboxylate group is crucial for binding to the auxin receptor.

Materials:

-

Methyl 6-aryl-3-(trifluoromethyl)picolinate (from Step 1)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (1M HCl)

-

Magnetic stirrer

-

pH paper or meter

Protocol:

-

Dissolution: Dissolve the Methyl 6-aryl-3-(trifluoromethyl)picolinate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio) in a round-bottom flask with a magnetic stir bar.

-

Base Addition: Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the flask.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidification:

-

Cool the reaction mixture in an ice bath.

-

Slowly add 1M HCl to acidify the mixture to a pH of 2-3. A precipitate of the carboxylic acid should form.

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

-

Drying: Dry the product under vacuum to obtain the final 6-Aryl-3-(trifluoromethyl)picolinic acid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

-

Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals, particularly synthetic auxin herbicides. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of a model herbicidal compound. The principles of Suzuki cross-coupling and saponification are broadly applicable to the generation of a diverse library of picolinic acid derivatives for further screening and development. This strategic use of functionalized building blocks is central to the discovery of more effective and selective crop protection solutions.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. Available at: [Link]

-

Feng, T., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 23(19), 11287. Available at: [Link]

Sources

- 1. This compound | C8H5ClF3NO2 | CID 70700297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Detailed synthesis protocol for Methyl 6-chloro-3-(trifluoromethyl)picolinate

Application Note & Detailed Protocol

A Robust and Scalable Synthesis of Methyl 6-chloro-3-(trifluoromethyl)picolinate

Abstract this compound is a key heterocyclic building block in the synthesis of numerous agrochemicals and pharmaceutical agents. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides a detailed, two-stage protocol for the synthesis of this valuable intermediate. The strategy involves a robust copper-catalyzed trifluoromethylation of a halogenated picolinate precursor, followed by a classic esterification. This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and scalability.

Synthetic Strategy and Rationale

The synthesis of this compound is approached via a convergent, two-part strategy. This method was designed for efficiency, scalability, and the use of cost-effective reagents where possible.

-

Part 1: Synthesis of the Carboxylic Acid Intermediate. The core of the synthesis is the introduction of the trifluoromethyl (CF₃) group onto the pyridine ring. We begin with a readily accessible precursor, Methyl 6-chloro-3-iodopicolinate. The key transformation is a copper-catalyzed trifluoromethylation reaction. This approach is adapted from a well-established method for trifluoromethylating aryl iodides, which has proven to be both safe and economical for large-scale synthesis[1]. The resulting ester is then saponified to yield the pivotal intermediate, 6-chloro-3-(trifluoromethyl)picolinic acid.

-

Part 2: Final Esterification. The concluding step is the conversion of the picolinic acid intermediate to its corresponding methyl ester. A highly efficient and standard method is employed: conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This two-step, one-pot procedure reliably yields the final product with high purity[2].

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below, proceeding from the iodinated precursor to the final product.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Part 1: Synthesis of 6-chloro-3-(trifluoromethyl)picolinic acid

This part consists of two main chemical steps: trifluoromethylation and saponification.

Step 1.1: Copper-Catalyzed Trifluoromethylation

The trifluoromethyl group is introduced using a copper(I) iodide catalyst with methyl chlorodifluoroacetate (MCDFA) serving as the economical CF₃ source. Potassium fluoride is essential as an activator.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| Methyl 6-chloro-3-iodopicolinate | 297.45 | 10.0 g | 33.6 | 1.0 |

| Copper(I) Iodide (CuI) | 190.45 | 1.28 g | 6.72 | 0.2 |

| Potassium Fluoride (KF, spray-dried) | 58.10 | 5.86 g | 100.8 | 3.0 |

| Methyl chlorodifluoroacetate (MCDFA) | 144.50 | 7.27 g (5.1 mL) | 50.4 | 1.5 |

| Dimethylformamide (DMF, anhydrous) | 73.09 | 100 mL | - | - |

Protocol:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 6-chloro-3-iodopicolinate (10.0 g, 33.6 mmol), copper(I) iodide (1.28 g, 6.72 mmol), and spray-dried potassium fluoride (5.86 g, 100.8 mmol).

-

Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous dimethylformamide (100 mL) via cannula, followed by methyl chlorodifluoroacetate (5.1 mL, 50.4 mmol).

-

Heat the reaction mixture to 120 °C with vigorous stirring. The mixture will turn dark brown.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. This crude product is carried forward directly to the next step.

Expert Insight: The use of spray-dried potassium fluoride is crucial as its high surface area enhances reactivity. Anhydrous conditions are necessary to prevent quenching of the reactive intermediates. This trifluoromethylation reaction proceeds via a proposed radical mechanism involving a CF₃ radical generated from the copper-MCDFA system[1][3].

Step 1.2: Saponification

The crude ester from the previous step is hydrolyzed to the carboxylic acid using a strong base.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (Approx.) | Moles (mmol) |

| Crude Methyl Ester (from 1.1) | 239.57 | ~8.0 g | ~33.6 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.69 g | 67.2 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Hydrochloric Acid (HCl, conc.) | 36.46 | As needed | - |

Protocol:

-

Dissolve the crude methyl ester in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide pellets (2.69 g, 67.2 mmol) and stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of 6-chloro-3-(trifluoromethyl)picolinic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the pure carboxylic acid. (Typical yield: 6.5-7.2 g).

Part 2: Esterification to this compound

This final stage converts the picolinic acid to the desired methyl ester.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| 6-chloro-3-(trifluoromethyl)picolinic acid | 225.55 | 6.0 g | 26.6 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 4.73 g (2.9 mL) | 39.9 | 1.5 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 60 mL | - | - |

| Methanol (MeOH, anhydrous) | 32.04 | 30 mL | - | Excess |

| Catalytic DMF | 73.09 | 2 drops | - | - |

Protocol:

-

In a dry 250 mL flask under a nitrogen atmosphere, suspend 6-chloro-3-(trifluoromethyl)picolinic acid (6.0 g, 26.6 mmol) in anhydrous dichloromethane (60 mL).

-

Add two drops of anhydrous DMF (catalyst).

-

Slowly add thionyl chloride (2.9 mL, 39.9 mmol) dropwise at room temperature. Gas evolution (SO₂ and HCl) will be observed.

-

Heat the mixture to reflux (approx. 40 °C) for 2 hours. The suspension should become a clear solution, indicating the formation of the acyl chloride.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add anhydrous methanol (30 mL) dropwise. Caution: This is an exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

-

Quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid or colorless oil.

Expert Insight: The use of SOCl₂ with a catalytic amount of DMF is a classic method for forming acyl chlorides (Vilsmeier-Haack type mechanism), which are much more reactive towards esterification than the parent carboxylic acid[2]. The final basic wash is critical to remove any unreacted acid and HCl generated during the reaction.

Visualization of Key Transformation

Copper-Catalyzed Trifluoromethylation Mechanism

The diagram below illustrates a plausible catalytic cycle for the key trifluoromethylation step.

Caption: Plausible radical mechanism for Cu-catalyzed trifluoromethylation.

References

- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

- CN101648905B - Preparation method of 2-chloro-6-trichloromethyl pyridine.

- CN111848332A - New synthesis process of m-chlorobenzotrifluoride.

- EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

-

Vicinal halo-trifluoromethylation of alkenes. PubMed Central. Available at: [Link]

- EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.

-

6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available at: [Link]

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Available at: [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]

- EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Available at: [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Available at: [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 6-chloro-3-(trifluoromethyl)picolinate

Introduction: The Strategic Importance of Methyl 6-chloro-3-(trifluoromethyl)picolinate in Synthesis

This compound is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its pyridine core, substituted with a reactive chlorine atom, a synthetically versatile methyl ester, and an electron-withdrawing trifluoromethyl group, offers multiple avenues for chemical modification. This trifecta of functional groups allows for the strategic and selective introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for screening and lead optimization.

The electron-deficient nature of the pyridine ring, further accentuated by the potent inductive effect of the trifluoromethyl group, renders the C-6 position highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity is a cornerstone of its synthetic utility. Furthermore, the methyl ester at the C-2 position provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be engaged in a wide array of amide bond-forming reactions. The chloro group also serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, facilitating the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and alkynyl moieties.

These application notes provide a detailed guide to the key derivatization strategies for this compound, complete with mechanistic insights and robust, step-by-step protocols. The methodologies described herein are designed to be reproducible and scalable, providing researchers with a reliable toolkit for the synthesis of novel picolinate-based compounds.

I. Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

The displacement of the chloride at the C-6 position via nucleophilic aromatic substitution is a highly efficient and widely employed strategy for the derivatization of this scaffold. The reaction proceeds through a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom. This activation facilitates the reaction with a broad range of nucleophiles, including amines, thiols, and alkoxides.

Causality of Experimental Choices:

The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to solubilize the reactants and facilitate the formation of the charged intermediate. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the HCl generated during the reaction, thereby preventing the protonation of the nucleophile and driving the reaction to completion. For less reactive nucleophiles, stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) may be required. Reaction temperatures can range from ambient to elevated, depending on the nucleophilicity of the attacking species.

Caption: Generalized workflow for the SNAr reaction.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of this compound with a variety of primary and secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF or NMP (0.2-0.5 M), add the desired amine (1.1-1.5 eq) and TEA or DIPEA (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-amino-substituted picolinate derivative.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Morpholine | DIPEA | DMF | 80 | 12 |

| Piperidine | TEA | NMP | 60 | 16 |

| Aniline | K2CO3 | DMSO | 100 | 24 |

| Benzylamine | TEA | DMF | RT | 24 |

II. Transformations of the Methyl Ester Moiety

The methyl ester at the C-2 position is a versatile functional group that can be readily transformed into a carboxylic acid or directly into an amide, providing further opportunities for diversification.

A. Hydrolysis to the Carboxylic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast array of subsequent derivatization possibilities, most notably amide bond formation. Both acidic and basic conditions can be employed for this transformation, with the choice often depending on the stability of other functional groups in the molecule.

Causality of Experimental Choices:

Basic hydrolysis, typically using lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol (MeOH) or tetrahydrofuran (THF), is generally preferred due to its irreversibility and often cleaner reaction profiles. The use of a co-solvent is necessary to ensure the solubility of the starting ester. Acid-catalyzed hydrolysis, while effective, is a reversible process and may require a large excess of water to drive the reaction to completion.[1]

Caption: Workflow for the hydrolysis of the methyl ester.

Protocol 2: Basic Hydrolysis of the Methyl Ester

Materials:

-

Methyl 6-substituted-3-(trifluoromethyl)picolinate derivative

-

Lithium hydroxide monohydrate (LiOH·H2O)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the methyl picolinate derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH·H2O (1.5-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the carboxylic acid. The product is often pure enough for the next step without further purification.

B. Direct Amidation of the Methyl Ester

While hydrolysis followed by amide coupling is a robust two-step process, direct amidation of the methyl ester offers a more atom-economical and streamlined approach. This transformation can be achieved using various reagents that activate the ester towards nucleophilic attack by an amine.

Causality of Experimental Choices:

Lewis acids such as iron(III) chloride can catalyze the direct amidation of esters. The coordination of the Lewis acid to the carbonyl oxygen and the pyridine nitrogen is thought to form a stabilized intermediate that is more susceptible to nucleophilic attack by an amine.[1] This method is particularly effective for 2-pyridinecarboxylates.[1]

Protocol 3: Iron(III) Chloride-Catalyzed Direct Amidation

Materials:

-

Methyl 6-substituted-3-(trifluoromethyl)picolinate derivative

-

Amine (primary or secondary)

-

Anhydrous Iron(III) chloride (FeCl3)

-

Acetonitrile (if needed)

Procedure:

-

In a reaction vessel, combine the methyl picolinate derivative (1.0 eq), the amine (1.2-1.5 eq), and anhydrous FeCl3 (10-20 mol%).

-

Heat the reaction mixture, typically under solvent-free conditions, to 80-100 °C. If the reaction mixture solidifies, a minimal amount of a high-boiling solvent like acetonitrile can be added.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic solution with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired amide.

III. Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C-6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of a wide range of substituents. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools in this context.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between the chloropyridine and an organoboron reagent, typically a boronic acid or a boronic ester.[2] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.

Causality of Experimental Choices:

The success of a Suzuki-Miyaura coupling depends on the careful selection of the palladium catalyst, ligand, base, and solvent. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of base is critical for the transmetalation step, with common choices including potassium carbonate, cesium carbonate, or potassium phosphate. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Caption: Overview of the Suzuki-Miyaura coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling with Arylboronic Acids

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Triphenylphosphine (PPh3) or a suitable phosphine ligand

-

Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

-

1,4-Dioxane or Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (e.g., PPh3, 4-10 mol%), and the base (e.g., K2CO3, 2.0-3.0 eq).

-

Add a mixture of dioxane or toluene and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | - | Cs2CO3 | Toluene/H2O | 100 |

| Thiophene-2-boronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 85 |

B. Sonogashira Coupling